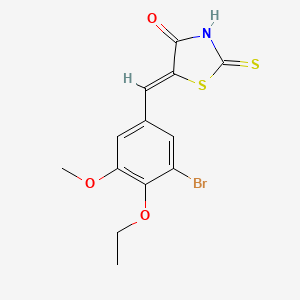

(5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

(5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a 4-thiazolidinone derivative characterized by a benzylidene moiety substituted with bromo, ethoxy, and methoxy groups at positions 3, 4, and 5, respectively. The 2-mercapto group on the thiazole ring enhances nucleophilic reactivity, while the substituents on the benzylidene moiety influence electronic distribution and steric effects .

Properties

IUPAC Name |

(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3S2/c1-3-18-11-8(14)4-7(5-9(11)17-2)6-10-12(16)15-13(19)20-10/h4-6H,3H2,1-2H3,(H,15,16,19)/b10-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGIHJSRNLEFOQ-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=S)S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)NC(=S)S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Chemical Formula: CHBrNOS

- Molecular Weight: 373.26 g/mol

- IUPAC Name: this compound

The thiazole ring is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of thiazole derivatives, including the compound . The compound demonstrated significant inhibitory effects against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 μM |

| Pseudomonas aeruginosa | 0.25 μM |

| Staphylococcus aureus | 0.30 μM |

These findings indicate that the compound exhibits promising antibacterial activity, which is crucial for developing new antimicrobial agents .

Anticancer Activity

The potential anticancer effects of the compound have also been explored. In vitro studies using various cancer cell lines showed that the compound could inhibit cell proliferation effectively:

| Cell Line | IC (μM) | Effect |

|---|---|---|

| A549 (Lung cancer) | 9.48 ± 1.15 | Moderate inhibition |

| HCC827 (Lung cancer) | 8.12 ± 0.95 | Significant inhibition |

| SMMC7721 (Liver cancer) | 7.25 ± 0.80 | High inhibition |

The results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymes: The thiazole moiety is known to interact with enzymes such as cholinesterases and monoamine oxidases, potentially leading to neuroprotective effects.

- Cell Cycle Arrest: Studies indicate that thiazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.

- Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels in cells, contributing to its cytotoxic effects against cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound, against clinical isolates of Escherichia coli and Staphylococcus aureus. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their unsubstituted counterparts.

Case Study 2: Anticancer Activity in Lung Cancer Models

In another study focusing on lung cancer models (A549 and HCC827), the compound was tested for its ability to inhibit cell growth. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

Halogen Substitution : The bromo group in the target compound may confer greater steric hindrance and electron-withdrawing effects compared to chloro-substituted analogues (e.g., ). Bromine’s larger atomic radius could alter binding interactions in biological systems.

Alkoxy vs.

Mercapto Group Reactivity : The 2-merapto group, common to the target and compounds in , facilitates nucleophilic substitutions and metal coordination, a feature absent in morpholinyl or piperazinyl derivatives (e.g., 5c, 5e ).

Spectral and Crystallographic Data

- NMR and Mass Spectrometry : Most analogues (e.g., 4a, 4b ; 5c ) were characterized via ¹H/¹³C NMR and LC-MS, confirming Z/E isomerism and tautomeric equilibria .

- X-ray Crystallography : Compounds like (5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one reveal planar thiazole rings and intermolecular hydrogen bonding, critical for stability and activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.